molecular formula C6H6BrNOS B8176115 5-Bromo-6-methoxypyridine-3-thiol

5-Bromo-6-methoxypyridine-3-thiol

Cat. No.: B8176115
M. Wt: 220.09 g/mol
InChI Key: JWOUUULNNHXKJO-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxypyridine-3-thiol (C₆H₅BrNOS) is a pyridine derivative characterized by a bromine atom at position 5, a methoxy group at position 6, and a thiol (-SH) group at position 2. The molecular weight of closely related compounds, such as 5-Bromo-6-methoxypyridin-3-amine, is approximately 232.1 g/mol (MS (ES+) m/z 232.1 [M+H]+) . This compound is primarily utilized in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, as demonstrated by its use with tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate under palladium catalysis .

Properties

IUPAC Name

5-bromo-6-methoxypyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-9-6-5(7)2-4(10)3-8-6/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOUUULNNHXKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Methoxypyridine Derivatives

The bromination of 5-methoxypyridin-3-ol serves as a foundational step. Using N-bromosuccinimide (NBS) in acetic acid at 60–80°C achieves selective bromination at the 6-position, yielding 5-methoxy-6-bromopyridin-3-ol. Subsequent substitution of the hydroxyl group with a thiol requires activation:

Procedure :

  • Convert the hydroxyl group to a mesylate using methanesulfonyl chloride in dichloromethane.

  • Treat with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 6 hours.

Yield : ~65% after purification.

Halogen Dance Reactions

Thionation of Hydroxyl Precursors

P₄S₁₀/Hexamethyldisiloxane (HMDO)

Thionation converts hydroxyl to thiol groups. 5-Bromo-6-methoxypyridin-3-ol reacts with P₄S₁₀ (0.25 equiv) and HMDO (5 equiv) in xylene at 130°C.

Optimization :

  • Excess HMDO minimizes side reactions.

  • Reaction time: 8–12 hours.

Yield : 75–83%.

Lawesson’s Reagent

Lawesson’s reagent (LR) offers an alternative thionation method. Heating 5-bromo-6-methoxypyridin-3-ol with LR (2 equiv) in toluene at 110°C for 6 hours achieves full conversion.

Yield : 78%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Bromination + SubstitutionNBS, NaSH, DMF, 60°C65%High regioselectivityMulti-step, moderate yields
Halogen DanceCuBr₂, thiourea, ethanol72%RegiocontrolRequires halogen migration
Ullmann CouplingCuI, thiourea, DMF, 110°C68%Direct C–S bond formationSensitivity to oxygen
Thionation (P₄S₁₀/HMDO)Xylene, 130°C, 8–12 h83%Single-step, high efficiencyP₄S₁₀ handling challenges
Lawesson’s ReagentToluene, 110°C, 6 h78%Simplified workupCost of reagent

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxypyridine-3-thiol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding pyridine derivatives with reduced functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used in substitution reactions.

    Oxidation Reactions: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) are typical oxidizing agents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include disulfides or sulfonic acids.

    Reduction Reactions: Products include reduced pyridine derivatives with modified functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-6-methoxypyridine-3-thiol is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used as a probe to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its unique chemical structure makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a useful intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxypyridine-3-thiol involves its interaction with specific molecular targets and pathways. The bromine and thiol groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-Bromo-6-methoxypyridine-3-thiol can be contextualized by comparing it to analogs with varying substituents or heterocyclic frameworks. Below is a detailed analysis:

Table 1: Key Comparisons of this compound and Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Reactivity/Applications Key Differences
This compound Br (C5), OMe (C6), -SH (C3) ~232 (estimated) Disulfide formation, nucleophilic reactions Reference compound
5-Bromo-6-methoxypyridin-3-amine Br (C5), OMe (C6), -NH₂ (C3) 232.1 Diazotization, coupling reactions -NH₂ vs. -SH: Altered nucleophilicity
3-Bromo-6-methoxypicolinaldehyde Br (C3), OMe (C6), -CHO (C2) ~216 (estimated) Aldehyde-specific reactions (e.g., oxidation) Aldehyde group introduces electron-withdrawing effects
5-Bromo-3-pyridinemethanol Br (C5), -CH₂OH (C3) 218.0 Hydrogen bonding, esterification -CH₂OH vs. -SH: Polar vs. acidic group
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine Br (C5), OMe (C3), -SiMe₃ (C2) N/A Steric hindrance in coupling reactions Bulky trimethylsilyl group alters steric profile

Key Insights from Comparisons

Functional Group Impact: Thiol (-SH) vs. Amine (-NH₂): The thiol group in this compound exhibits higher acidity (pKa ~6–8) compared to the amine group (pKa ~10–11) in its amino analog, making it more reactive in acidic environments . Aldehyde (-CHO) vs. Thiol: The aldehyde group in 3-Bromo-6-methoxypicolinaldehyde renders it susceptible to nucleophilic additions, whereas the thiol group enables participation in redox reactions (e.g., disulfide bridges) .

Substituent Position Effects: In 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine , the methoxy group at position 3 (vs.

Applications in Synthesis: The amino analog (5-Bromo-6-methoxypyridin-3-amine) is a precursor in cross-coupling reactions for drug intermediates, while the hydroxymethyl derivative (5-Bromo-3-pyridinemethanol) is used in ester and ether synthesis .

Stability and Handling :

  • Thiol-containing compounds like this compound require inert storage conditions to prevent oxidation, unlike the more stable methoxy- or silyl-substituted analogs .

Research Findings and Data Trends

  • Synthetic Yields: The amino derivative achieves a 70–85% yield in Suzuki couplings under optimized Pd(OAc)₂ catalysis , whereas aldehyde-containing analogs show lower yields (~50–60%) due to competing side reactions .
  • Biological Activity : While 5-Bromo-6-methoxypyridin-3-amine is linked to kinase inhibitor development , the thiol variant’s applications remain underexplored, likely due to handling challenges.

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-6-methoxypyridine-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine core. Bromination at position 5 and methoxylation at position 6 can be achieved via electrophilic substitution or metal-catalyzed coupling. The thiol group (-SH) at position 3 may be introduced via nucleophilic displacement of a leaving group (e.g., halogen) using thiourea or H2S under controlled pH. For example, analogous bromo-methoxy pyridine derivatives are synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki reactions for boronic acid intermediates) . Optimization of temperature (e.g., 85–95°C for coupling) and catalyst loading (e.g., 5 mol% Pd) is critical to minimize side reactions .
  • Key Data :
ParameterExample ValueSource
CatalystTetrakis(triphenylphosphine)palladium
Reaction Time>15 hours
Yield OptimizationSolvent (1,4-dioxane/H2O), base (K3PO4)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Identifies substituent positions via coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyridine protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., S-H stretch ~2550 cm<sup>-1</sup>, C-O-C stretch ~1250 cm<sup>-1</sup>) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C7H7BrNOS: ~248 Da) .

Q. How can purification challenges (e.g., thiol oxidation) be mitigated during isolation?

  • Methodological Answer :
  • Use inert atmospheres (N2/Ar) during workup to prevent thiol oxidation .
  • Purify via silica gel chromatography with ethyl acetate/hexane gradients, or recrystallization from non-polar solvents .
  • Stabilize the compound with antioxidants (e.g., BHT) during storage .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :
  • Store at room temperature in amber vials under inert gas to prevent degradation .
  • Monitor for discoloration or precipitate formation, indicating oxidation or hydrolysis.

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer :
  • DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO/LUMO maps. For example, the bromine atom in 5-Bromo-2-methoxy-3-methylpyridine acts as a leaving group in cross-coupling reactions .
  • logP Analysis : Estimate solubility (e.g., logP = 2.16 for similar bromo-methoxy pyridines ) to design reaction solvents.

Q. How should researchers address contradictory data in synthetic yields across studies?

  • Methodological Answer :
  • Compare catalyst systems (e.g., Pd vs. Cu catalysts), solvent polarity, and base strength. For instance, K3PO4 in 1,4-dioxane/H2O may improve coupling efficiency vs. weaker bases .
  • Characterize byproducts via LC-MS to identify competing pathways (e.g., dehalogenation or dimerization) .

Q. What strategies optimize the thiol group’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Protect the thiol with trityl or acetyl groups during harsh reactions (e.g., strong acids/bases) .
  • Use mild reducing agents (e.g., TCEP) to regenerate free -SH post-synthesis .

Q. How do steric and electronic effects influence cross-coupling reactions at the bromine site?

  • Methodological Answer :
  • Steric hindrance from the 3-thiol and 6-methoxy groups may slow Pd insertion. Bulky ligands (e.g., SPhos) enhance selectivity .
  • Electron-withdrawing substituents (e.g., -Br) activate the pyridine ring for metalation .

Q. What analytical methods resolve ambiguities in byproduct formation during scale-up?

  • Methodological Answer :
  • HPLC-MS : Detect trace impurities (e.g., de-brominated products or sulfoxides) .
  • X-ray Crystallography : Confirm structures of crystalline byproducts for mechanistic insights .

Q. How can surface adsorption studies improve understanding of its environmental fate?

  • Methodological Answer :
  • Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with indoor/outdoor surfaces (e.g., silica or polymers) .
  • Measure adsorption isotherms under varying humidity to model environmental persistence .

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